![molecular formula C26H35N B413989 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE](/img/structure/B413989.png)
2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{4-ETHYLBICYCLO[222]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE typically involves a multi-step process. The initial step often includes the formation of the bicyclo[2.2.2]octane core, which can be achieved through enantioselective synthesis under metal-free conditions The reaction conditions usually require mild temperatures and the use of organic bases to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: This compound shares the bicyclic core structure and is used in similar applications.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another bicyclic compound with applications in flavors and fragrances.
Uniqueness
What sets 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE apart is its combination of the bicyclic core with the phenyl and pyridine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C26H35N |
|---|---|
分子量 |
361.6g/mol |
IUPAC名 |
2-[4-(4-ethyl-1-bicyclo[2.2.2]octanyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C26H35N/c1-3-5-6-7-21-8-13-24(27-20-21)22-9-11-23(12-10-22)26-17-14-25(4-2,15-18-26)16-19-26/h8-13,20H,3-7,14-19H2,1-2H3 |
InChIキー |
HOKBINGJGYPYGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C34CCC(CC3)(CC4)CC |
正規SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C34CCC(CC3)(CC4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


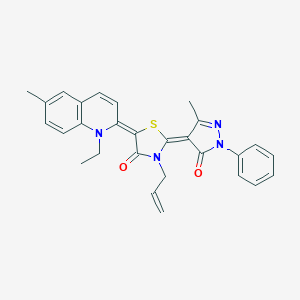
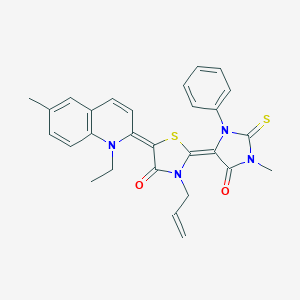
![3-allyl-2-[(3,4-dichlorophenyl)imino]-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-1,3-thiazolidin-4-one](/img/structure/B413913.png)
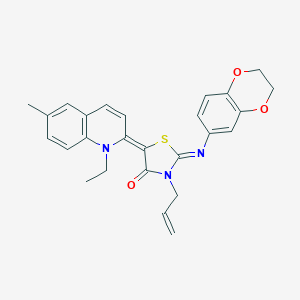
![3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413915.png)
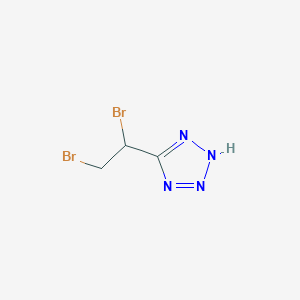
![1-(4-Chlorophenyl)ethanone [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413918.png)
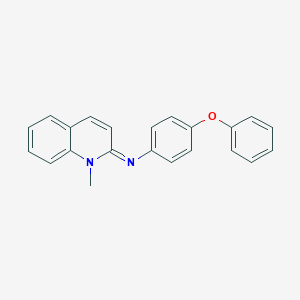
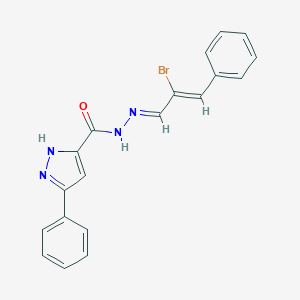
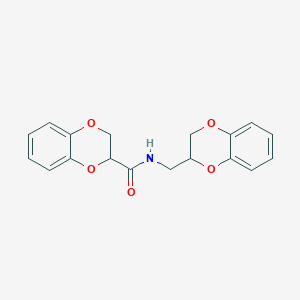
![5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B413926.png)
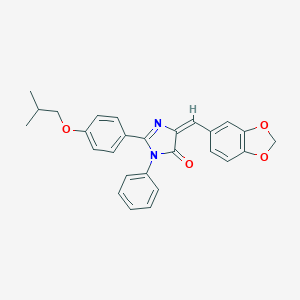
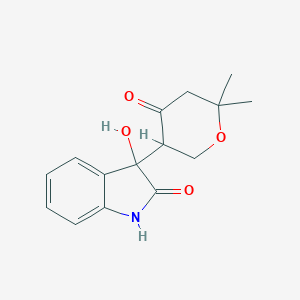
![N-(2-(4-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B413929.png)
